molecular formula C15H10BCl2F3KN3O2 B12951284 Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate

Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate

Cat. No.: B12951284
M. Wt: 442.1 g/mol
InChI Key: HIJBSGUIXQNEJL-UHFFFAOYSA-N
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Description

Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate is a complex organic compound that features a benzoimidazole core, a trifluoroborate group, and a potassium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate typically involves multiple steps. The initial step often includes the formation of the benzoimidazole core, which can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions .

The trifluoroborate group is usually introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride or hydrogen gas for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . Substitution reactions often require the use of strong bases or acids to facilitate the nucleophilic attack .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the dichloro groups could yield a variety of substituted benzoimidazole derivatives .

Scientific Research Applications

Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly for its antimicrobial and anticancer properties.

    Medicine: It may be explored for its therapeutic potential in treating various diseases, including infections and cancers.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism by which Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The compound’s structure allows it to form strong interactions with these targets, potentially leading to the inhibition or activation of specific biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Potassium (4-((5,6-dichloro-2-methyl-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate: Similar structure but lacks the nitro group.

    Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)borate: Similar structure but lacks the trifluoroborate group.

Uniqueness

Potassium (4-((5,6-dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)trifluoroborate is unique due to the presence of both the nitro and trifluoroborate groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C15H10BCl2F3KN3O2

Molecular Weight

442.1 g/mol

IUPAC Name

potassium;[4-[(5,6-dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]-trifluoroboranuide

InChI

InChI=1S/C15H10BCl2F3N3O2.K/c1-8-22-14-12(6-11(17)13(18)15(14)24(25)26)23(8)7-9-2-4-10(5-3-9)16(19,20)21;/h2-6H,7H2,1H3;/q-1;+1

InChI Key

HIJBSGUIXQNEJL-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=C(C=C1)CN2C(=NC3=C(C(=C(C=C32)Cl)Cl)[N+](=O)[O-])C)(F)(F)F.[K+]

Origin of Product

United States

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